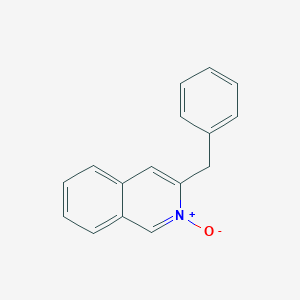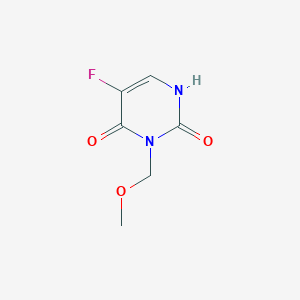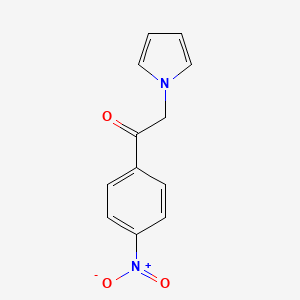
2-(Butan-2-yl)cyclohexyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)cyclohexyl chloroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a butan-2-yl group and a chloroacetate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)cyclohexyl chloroacetate typically involves the esterification of 2-(Butan-2-yl)cyclohexanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloroacetate group in 2-(Butan-2-yl)cyclohexyl chloroacetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various amines.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amides, thioesters, or ethers.
Hydrolysis: 2-(Butan-2-yl)cyclohexanol and chloroacetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 2-(Butan-2-yl)cyclohexanol.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Butan-2-yl)cyclohexyl chloroacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a model compound for investigating the metabolism of esters in living organisms.
Medicine: While specific medical applications of this compound are not well-documented, esters of this type are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including fragrances, flavors, and plasticizers. Its unique structure makes it a valuable component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)cyclohexyl chloroacetate primarily involves its hydrolysis to release 2-(Butan-2-yl)cyclohexanol and chloroacetic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of ester bonds. The released products can then participate in various biochemical pathways, depending on the biological context.
Comparación Con Compuestos Similares
Cyclohexyl chloroacetate: Lacks the butan-2-yl group, making it less sterically hindered.
2-(Butan-2-yl)cyclohexanol: The alcohol counterpart of the ester, lacking the chloroacetate group.
Butyl chloroacetate: Contains a linear butyl group instead of the cyclohexane ring.
Uniqueness: 2-(Butan-2-yl)cyclohexyl chloroacetate is unique due to the presence of both a cyclohexane ring and a butan-2-yl group, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
91883-22-6 |
|---|---|
Fórmula molecular |
C12H21ClO2 |
Peso molecular |
232.74 g/mol |
Nombre IUPAC |
(2-butan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C12H21ClO2/c1-3-9(2)10-6-4-5-7-11(10)15-12(14)8-13/h9-11H,3-8H2,1-2H3 |
Clave InChI |
RGBMXRHDGBCMQK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1CCCCC1OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




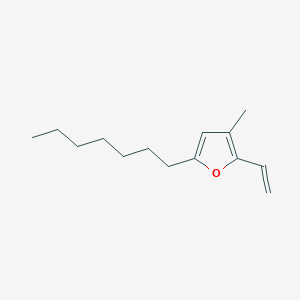
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
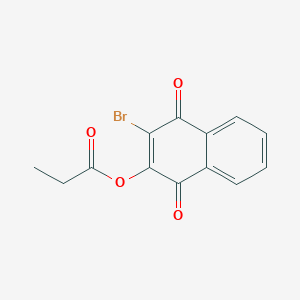
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
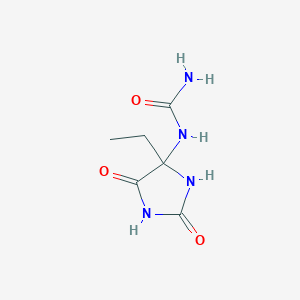
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)

